molecular formula C8H12O2 B021997 2-Propyl-2,4-pentadienoic acid CAS No. 72010-18-5

2-Propyl-2,4-pentadienoic acid

Cat. No. B021997
CAS RN: 72010-18-5
M. Wt: 140.18 g/mol
InChI Key: UUILWXIBBZVJDU-UHFFFAOYSA-N
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Description

2-Propyl-2,4-pentadienoic acid, also known as (2E)-2-propyl-2,4-pentadienoic acid and commonly referred to as PPD, is an organic compound belonging to the class of organic acids. It is a colorless, water-soluble liquid with a pungent odor. PPD is a common acid found in nature, and has been used for various industrial and scientific applications.

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : 2-Propyl-2,4-pentadienoic acid is used in the stereocontrolled synthesis of bromodeoxypentonic acids, esters, and lactones, offering a versatile tool for preparing complex organic compounds (X. Closa et al., 1992).

  • Method for Synthesizing Cyclized Pentadienoic Acids : The substance facilitates the synthesis of 3-methyl-5-(hetaryl)-2,4-pentadienoic acids from aldehydes, presenting a novel method for cyclized pentadienoic acids synthesis (K. Kuchkova, 1991).

  • Inhibitor of D-amino-acid Oxidase : It has been discovered that enzymatic oxidation of propargylglycine produces a new substance, 2-amino-4-hydroxy-2,4-pentadienoate gamma-lactone, which strongly inhibits D-amino-acid oxidase (P. Marcotte & C. Walsh, 1978).

  • Biomedical Research : Propyl-4-yn-valproic acid analogues, related to this compound, can induce neural tube defects and inhibit C6 glioma proliferation, highlighting its significance in developmental biology and cancer research (U. Bojic et al., 1998).

  • Plant Growth Inhibitory Activities : Certain enantiomers of derivatives of this compound exhibit strong inhibitory activity against the growth of rice seedlings and lettuce (T. Oritani & K. Yamashita, 1983).

  • DNA Sensing in Biosensors and Biomedicine : Polymers containing this compound, such as Poly(Py-co-PPDA), have been identified as highly sensitive and versatile conductors for DNA sensing, suggesting potential applications in biosensors and biomedicine (Hui Peng, C. Soeller, & J. Travas-sejdic, 2007).

  • Potential Anticancer Drug : Valproic acid, a closely related compound, shows potential as an anticancer drug by interfering with multiple regulatory pathways, suggesting the importance of related compounds in drug design (M. Kostrouchová, Z. Kostrouch, & M. Kostrouchová, 2007).

Mechanism of Action

Target of Action

2-Propyl-2,4-pentadienoic acid (2-PPDA) is a metabolite of valproic acid (VPA), a well-known anticonvulsant and mood-stabilizing drug .

Mode of Action

The exact mode of action of 2-PPDA remains unknown. . VPA is known to increase the levels of gamma-aminobutyric acid (GABA) in the brain and inhibit the function of NMDA receptors, which may contribute to its anticonvulsant effects .

Biochemical Pathways

2-PPDA is a metabolite of VPA and is involved in its metabolic pathway . VPA undergoes extensive metabolism in the liver, including β-oxidation and glucuronidation . One of the metabolites produced through the β-oxidation pathway is 2-PPDA .

Pharmacokinetics

The pharmacokinetics of 2-PPDA are likely to be similar to those of its parent compound, VPA. VPA is well absorbed from the gastrointestinal tract and is extensively metabolized in the liver . The excretion of VPA and its metabolites, including 2-PPDA, occurs primarily in the urine, with trace amounts in the bile, feces, and expired air .

Result of Action

Given its role as a metabolite of vpa, it may contribute to the therapeutic effects of vpa, which include seizure control and mood stabilization .

Action Environment

The action of 2-PPDA, like that of many other drugs, can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and action. In particular, VPA, the parent compound of 2-PPDA, is known to interact with several other medications, which can affect its levels and efficacy . Furthermore, factors such as diet, age, and health status can also influence the pharmacokinetics and pharmacodynamics of 2-PPDA .

Safety and Hazards

When handling 2-Propyl-2,4-pentadienoic acid, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place. Store in freezer. Protect from direct sunlight .

Future Directions

The hepatotoxicity of the anticonvulsant drug valproic acid may be associated with the formation of potentially reactive metabolites, one of which is 2-Propyl-2,4-pentadienoic acid . This suggests that future research could focus on the role of this metabolite in the hepatotoxicity of the drug.

Biochemical Analysis

Biochemical Properties

2-Propyl-2,4-pentadienoic acid is known to react with glutathione (GSH) in vivo . Although glutathione-S-transferase (GST) was suspected of being the catalyst for this conjugation reaction, this was yet to be confirmed .

Cellular Effects

Valproic acid, from which this compound is derived, has been associated with hepatotoxicity . The pathogenesis of these forms of valproic acid hepatotoxicity is still not clear, but the observation of microvesicular steatosis is consistent with the valproic acid-induced impairment of mitochondrial function and fatty acid metabolism .

Molecular Mechanism

It might involve modulation of neurotransmitter levels and neuronal excitability. This compound might contribute to these effects or play a part in valproic acid’s metabolism and excretion.

Temporal Effects in Laboratory Settings

In a study, it was found that a single valproic acid treatment inhibits glycogen and RNA ribose turnover while disrupting glucose-derived cholesterol synthesis in liver as revealed by the [U-13C6]-d-glucose tracer in mice .

Dosage Effects in Animal Models

In animal models, it was found that α-fluorination of 2-propyl-4-pentenoic acid, a toxic metabolite of the anticonvulsant drug valproic acid, would avert its metabolism via β-oxidation and eliminate the drug-related hepatotoxicity .

Metabolic Pathways

With the aid of purified mitochondrial enzymes, valproyl-CoA was shown to be dehydrogenated by the enzyme 2-methyl branched-chain acyl-CoA dehydrogenase producing 2-propyl-2,3-pentenoyl-CoA (Δ 2(E)-valproyl-CoA) in rat .

properties

IUPAC Name

2-propylpenta-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUILWXIBBZVJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306861
Record name 2-Propyl-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72010-18-5
Record name 2-Propyl-2,4-pentadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72010-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propyl-2,4-pentadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Propyl-2,4-pentadienoic acid interact with glutathione (GSH), and what are the implications?

A1: Unlike its relatively unreactive free acid form, the metabolically produced ester forms of this compound readily react with GSH [, ]. This reaction forms conjugates, primarily 5-(glutathion-S-yl)-3-ene VPA. This conjugation is significantly enhanced by the enzyme glutathione-S-transferase (GST) []. This interaction is significant because:

  • Bioactivation: It suggests that glucuronidation, a common detoxification pathway, can actually activate this compound, making it more likely to conjugate with GSH [].
  • Toxicity: The depletion of GSH, a crucial cellular antioxidant, through this conjugation process is hypothesized as a contributing factor to the hepatotoxicity of VPA [].

Q2: What is the evidence for this compound forming conjugates in humans, and what does this signify?

A2: Researchers have identified the N-acetylcysteine (NAC) conjugate of this compound, specifically (E)-5-(N-acetylcystein-S-yl)-3-ene VPA, in the urine of patients undergoing VPA therapy [, ]. This finding confirms that the formation of reactive metabolites from VPA, particularly this compound, occurs in humans and is not limited to animal models. The presence of this conjugate serves as an indirect measure of the liver's exposure to reactive VPA metabolites.

Q3: What are the implications of alpha-fluorination of 4-ene VPA?

A3: Research indicates that introducing a fluorine atom at the alpha-position of 4-ene VPA alters its metabolic fate []. While 4-ene VPA undergoes extensive glucuronidation and enterohepatic circulation, its alpha-fluorinated analog primarily forms an L-glutamine conjugate []. This modification also prevents the formation of this compound and its NAC conjugate []. This altered metabolism of the alpha-fluorinated analog is linked to a reduction in liver toxicity, highlighting the potential of structural modifications in mitigating toxicity associated with VPA metabolites.

Q4: Are there any potential biomarkers identified for long-term exposure to caffeine-sodium benzoate?

A4: Research using metabolomic analysis of serum samples from patients with long-term inhalation of caffeine-sodium benzoate revealed variations in several metabolites compared to a control group []. These included this compound, various forms of 3-O-sulfogalactosylceramide, and others []. These findings suggest potential metabolic pathways affected by caffeine-sodium benzoate exposure, warranting further investigation into their role as potential biomarkers for long-term exposure effects.

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